molecular formula C11H11NO3 B14680434 2,3-Morpholinedione, 6-methyl-4-phenyl- CAS No. 32725-15-8

2,3-Morpholinedione, 6-methyl-4-phenyl-

Cat. No.: B14680434
CAS No.: 32725-15-8
M. Wt: 205.21 g/mol
InChI Key: POPKNICSYANSTQ-UHFFFAOYSA-N
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Description

2,3-Morpholinedione, 6-methyl-4-phenyl- is an organic compound that belongs to the class of morpholinediones. This compound features a morpholine ring substituted with a methyl group at the 6-position and a phenyl group at the 4-position. Morpholinediones are known for their diverse applications in pharmaceuticals and organic synthesis due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Morpholinedione, 6-methyl-4-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenyl-2,3-butanedione with methylamine under controlled conditions to form the desired morpholinedione. The reaction is usually carried out in the presence of a catalyst such as acetic acid and requires heating to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of 2,3-Morpholinedione, 6-methyl-4-phenyl- can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: 2,3-Morpholinedione, 6-methyl-4-phenyl- can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced morpholine derivatives.

    Substitution: The compound can participate in substitution reactions where the phenyl or methyl groups are replaced by other functional groups. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholinediones with various functional groups.

Scientific Research Applications

2,3-Morpholinedione, 6-methyl-4-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Morpholinedione, 6-methyl-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but lacking the phenyl and methyl substitutions.

    2,3-Morpholinedione: The parent compound without the 6-methyl and 4-phenyl substitutions.

    4-Phenylmorpholine: A related compound with only the phenyl substitution.

Uniqueness: 2,3-Morpholinedione, 6-methyl-4-phenyl- is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activities compared to its simpler analogs.

Properties

CAS No.

32725-15-8

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6-methyl-4-phenylmorpholine-2,3-dione

InChI

InChI=1S/C11H11NO3/c1-8-7-12(10(13)11(14)15-8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

POPKNICSYANSTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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